2,3,3-Trimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

52896-93-2 |

|---|---|

Formule moléculaire |

C10H22 |

Poids moléculaire |

142.28 g/mol |

Nom IUPAC |

2,3,3-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-6-7-8-10(4,5)9(2)3/h9H,6-8H2,1-5H3 |

Clé InChI |

QACXEXNKLFWKLK-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(C)(C)C(C)C |

Origine du produit |

United States |

Foundational & Exploratory

2,3,3-Trimethylheptane physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3,3-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain alkane, a member of the decane isomer family, with the molecular formula C₁₀H₂₂.[1][2][3] As a saturated hydrocarbon, it consists solely of carbon and hydrogen atoms connected by single bonds, rendering it a non-polar compound with relatively low reactivity.[2][4] Its specific branching pattern—a heptane backbone with three methyl groups at the C2 and C3 positions—imparts distinct physicochemical properties compared to its linear counterpart, n-decane, and its other 74 isomers.[5][6] These properties, such as boiling point, density, and viscosity, are critical in its potential applications, which are broadly shared with other decane isomers, including roles as components in specialty fuels, solvents, and as chemical intermediates.[1] This guide provides a detailed exploration of the molecular structure, physical and chemical properties, synthesis, and analytical characterization of this compound, grounded in established scientific principles and standard experimental methodologies.

Molecular Identification and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and molecular structure.

1.1 Chemical Identifiers Key identifiers for this compound are cataloged below:

| Identifier | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 52896-93-2 | [8][9] |

| Molecular Formula | C₁₀H₂₂ | [3][8] |

| Molecular Weight | 142.28 g/mol | [7] |

| Canonical SMILES | CCCCC(C)(C)C(C)C | [7] |

| InChI | InChI=1S/C10H22/c1-6-7-8-10(4,5)9(2)3/h9H,6-8H2,1-5H3 | [8] |

| InChIKey | QACXEXNKLFWKLK-UHFFFAOYSA-N | [8] |

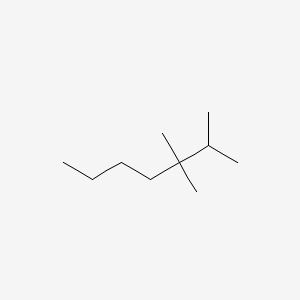

1.2 Molecular Structure The structure of this compound features a seven-carbon main chain (heptane). A single methyl group is attached to the second carbon (C2), and two methyl groups are attached to the third carbon (C3). This arrangement includes one chiral center at the C2 position, though the compound is typically handled as a racemic mixture. The tertiary carbon at C2 and the quaternary carbon at C3 significantly influence the molecule's steric hindrance and stability.

Caption: Molecular graph of this compound.

Physical and Thermodynamic Properties

The physical properties of this compound are dictated by its molecular structure. As a non-polar molecule, the primary intermolecular forces are weak van der Waals forces.[10] The significant branching lowers its boiling point relative to n-decane (174 °C) by reducing the effective surface area for these interactions.[1][11]

2.1 Summary of Physical Properties

| Property | Value | Unit | Source(s) |

| Boiling Point | 161.6 | °C (at 760 mmHg) | |

| Density | 0.733 | g/cm³ | |

| Refractive Index | 1.412 | (at 20°C) | |

| Flash Point | 43.8 | °C | |

| Vapor Pressure | 2.94 | mmHg (at 25°C) | |

| Enthalpy of Vaporization (ΔvapH°) | 46.90 | kJ/mol | [12] |

| Kovats Retention Index (non-polar column) | 932 | - | [9] |

2.2 Experimental Determination of Physical Properties Authoritative and reproducible determination of physical properties relies on standardized protocols, such as those published by ASTM International.

References

- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Structure, Bonding, and Diversity of carbon compounds. [allen.in]

- 5. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]

- 6. youtube.com [youtube.com]

- 7. This compound | C10H22 | CID 521417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Heptane, 2,3,3-trimethyl- [webbook.nist.gov]

- 9. Heptane, 2,3,3-trimethyl- [webbook.nist.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Heptane, 2,3,3-trimethyl- [webbook.nist.gov]

An In-depth Technical Guide to 2,3,3-Trimethylheptane (CAS Number: 52896-93-2)

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylheptane is a branched-chain alkane with the molecular formula C10H22. As a member of the decane isomer family, this saturated hydrocarbon is a colorless liquid with physical and chemical properties characteristic of non-polar organic compounds. While specific applications in drug development are not widely documented, its structural features and physicochemical properties make it a compound of interest for various applications in organic synthesis and analytical chemistry. This guide provides a comprehensive overview of this compound, including its synthesis, analytical characterization, potential applications, and safety considerations, to support its use in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and analysis.

| Property | Value | Source(s) |

| CAS Number | 52896-93-2 | |

| Molecular Formula | C10H22 | |

| Molecular Weight | 142.28 g/mol | |

| Boiling Point | 161.6 °C at 760 mmHg | |

| Density | 0.733 g/cm³ | |

| Flash Point | 43.8 °C | |

| Refractive Index | 1.412 | |

| SMILES | CCCCC(C)(C)C(C)C | |

| InChI | InChI=1S/C10H22/c1-6-7-8-10(4,5)9(2)3/h9H,6-8H2,1-5H3 |

Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,3,3-Trimethylheptan-2-ol via Grignard Reaction

The initial step involves the nucleophilic addition of a methyl group to the carbonyl carbon of 3,3-dimethyl-2-heptanone using a Grignard reagent, such as methylmagnesium bromide. This reaction forms the tertiary alcohol, 2,3,3-trimethylheptan-2-ol.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Grignard Reagent Formation: Add a solution of bromomethane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of methylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Addition of Ketone: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C in an ice bath. Add a solution of 3,3-dimethyl-2-heptanone in anhydrous diethyl ether dropwise from the dropping funnel.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC). Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol can be purified by fractional distillation or column chromatography.

Step 2: Deoxygenation of 2,3,3-Trimethylheptan-2-ol

The tertiary alcohol is then deoxygenated to the corresponding alkane. A reliable method for this transformation is the Barton-McCombie deoxygenation. This two-step process involves the conversion of the alcohol to a thiocarbonyl derivative, followed by a radical-initiated reduction.

Protocol:

-

Formation of the Thiocarbonyl Derivative (Xanthate):

-

To a solution of 2,3,3-trimethylheptan-2-ol in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, add a strong base such as sodium hydride at 0 °C.

-

After stirring for a short period, add carbon disulfide (CS2) and continue stirring.

-

Finally, add methyl iodide to form the S-methyl xanthate derivative.

-

-

Radical Deoxygenation:

-

To a solution of the xanthate in a high-boiling solvent like toluene, add tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).[1]

-

Heat the reaction mixture to reflux for several hours until the reaction is complete.[2]

-

Cool the reaction mixture and remove the tin byproducts, for example, by washing with aqueous potassium fluoride.[1]

-

Purify the resulting this compound by fractional distillation.

-

Caption: Barton-McCombie deoxygenation of a tertiary alcohol.[1][3]

Analytical Characterization

Accurate analytical characterization is crucial for confirming the identity and purity of synthesized this compound. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR spectral data are predicted using online simulation tools and have not been experimentally verified. They are provided for illustrative purposes.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

The ¹H NMR spectrum of this compound is expected to show complex overlapping signals in the aliphatic region due to the presence of multiple chemically non-equivalent methyl, methylene, and methine protons.

-

~0.8-1.0 ppm: A complex multiplet corresponding to the terminal methyl groups of the heptane chain and the methyl group at the C2 position.

-

~1.0-1.4 ppm: A series of overlapping multiplets arising from the methylene protons of the heptane chain and the methine proton at the C2 position.

-

~1.4-1.6 ppm: A multiplet corresponding to the methylene protons adjacent to the quaternary carbon.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

The ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton.

-

Quaternary Carbon: A signal corresponding to the C3 carbon.

-

Methine Carbon: A signal for the C2 carbon.

-

Methylene Carbons: Multiple distinct signals for the methylene carbons of the heptane chain.

-

Methyl Carbons: Several signals for the non-equivalent methyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Gas Chromatography:

Using a non-polar capillary column (e.g., DB-1 or DB-5), this compound will have a characteristic retention time that can be used for its identification, especially when compared to a standard. The Kovats retention index is a more robust identifier as it is less dependent on specific chromatographic conditions.[4]

Mass Spectrometry:

The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic fragmentation pattern for a branched alkane. The molecular ion peak (m/z 142) may be of low abundance. The fragmentation is dominated by the cleavage of C-C bonds, leading to the formation of stable carbocations. Key expected fragments include:

-

Loss of a methyl group (M-15): m/z 127

-

Loss of an ethyl group (M-29): m/z 113

-

Loss of a propyl group (M-43): m/z 99

-

Loss of a butyl group (M-57): m/z 85

The relative abundance of these fragments will be influenced by the stability of the resulting carbocations, with fragmentation favoring the formation of more substituted carbocations.

Potential Applications in Research and Development

While specific high-value applications in drug development for this compound have not been identified, its properties as a branched alkane suggest several potential uses in a research setting.

-

Non-polar Solvent: Its inert and non-polar nature makes it a suitable solvent for reactions involving non-polar reagents and for the extraction and purification of non-polar compounds.

-

Internal Standard: In analytical techniques such as GC-MS, a known amount of this compound could be added to a sample as an internal standard for the quantification of other volatile organic compounds. Its volatility and distinct retention time would be advantageous in this context.

-

Component in Fuel Studies: Branched alkanes are key components of gasoline and other fuels, influencing properties like octane rating.[5] this compound could be used as a reference compound in studies related to fuel combustion and engine performance.

-

Excipient in Formulations: Due to its lipophilicity, it could potentially be explored as a co-solvent or part of a lipid-based delivery system for poorly water-soluble drug candidates in preclinical formulations. Semifluorinated alkanes, which share some properties with branched alkanes, have been investigated for this purpose.[6]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

-

Flammability: It is a flammable liquid and should be kept away from heat, sparks, and open flames.

-

Inhalation: Inhalation of high concentrations of vapors may cause respiratory irritation, dizziness, and other central nervous system effects. Work in a well-ventilated area or under a fume hood.

-

Skin and Eye Contact: May cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a branched alkane with well-defined physicochemical properties. While it may not have direct biological activity, its utility as a non-polar solvent, a potential internal standard in analytical chemistry, and a reference compound in fuel science makes it a valuable molecule in various research and development fields. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization, enabling its broader use by the scientific community. Further research into its potential applications, particularly in formulation science, may reveal new opportunities for this compound.

References

An In-depth Technical Guide to the Molecular Structure of 2,3,3-Trimethylheptane

This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and analysis of 2,3,3-trimethylheptane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural characteristics and practical methodologies associated with this branched alkane.

Introduction: The Significance of Branched Alkanes

Branched alkanes, such as this compound, are fundamental structures in organic chemistry. Their unique three-dimensional arrangements influence their physical and chemical properties, making them crucial components in various applications, including as fuel additives and as reference compounds in analytical chemistry. Understanding the detailed molecular structure of these compounds is paramount for predicting their behavior and for their effective utilization in scientific research and industrial processes.

Molecular Structure and Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1] Its IUPAC name unequivocally defines its structure as a seven-carbon heptane chain with three methyl group substituents at the second and third positions.

Core Structural Identifiers

A consistent and unambiguous identification of a chemical entity is critical for scientific communication. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 52896-93-2 | PubChem[1][2] |

| Molecular Formula | C₁₀H₂₂ | PubChem[1][2] |

| Molecular Weight | 142.28 g/mol | PubChem[1][2] |

| SMILES | CCCCC(C)(C)C(C)C | PubChem[2][3] |

| InChI | InChI=1S/C10H22/c1-6-7-8-10(4,5)9(2)3/h9H,6-8H2,1-5H3 | PubChem[1][2] |

| InChIKey | QACXEXNKLFWKLK-UHFFFAOYSA-N | PubChem[1][2] |

Stereochemistry

A notable feature of this compound is the absence of any chiral centers. Carbon atom 2 is bonded to a hydrogen, a methyl group, and the rest of the carbon chain. Carbon atom 3 is bonded to two methyl groups, carbon 2, and carbon 4. As neither of these carbons is attached to four different substituent groups, the molecule is achiral and does not exhibit stereoisomerism. This is in contrast to other trimethylheptane isomers, such as 2,3,5-trimethylheptane, which do possess chiral centers and exist as stereoisomers.

Conformational Analysis

The single bonds within the acyclic structure of this compound allow for free rotation, leading to a multitude of possible conformations. The molecule will predominantly exist in its lowest energy staggered conformations to minimize steric strain between the bulky alkyl groups. The presence of a quaternary carbon at the 3-position significantly influences the conformational landscape, creating steric hindrance that will favor conformations where the largest groups are positioned anti-periplanar to one another.

Physicochemical Properties

The physical and chemical properties of this compound are a direct consequence of its molecular structure. As a nonpolar molecule, its intermolecular forces are limited to weak van der Waals interactions. The following table summarizes key physicochemical properties.

| Property | Value | Unit | Source |

| Boiling Point | 161.6 | °C | ChemNet[2] |

| Density | 0.733 | g/cm³ | ChemNet[2] |

| Refractive Index | 1.412 | ChemNet[2] | |

| Flash Point | 43.8 | °C | ChemNet[2] |

| Vapor Pressure | 2.94 | mmHg at 25°C | ChemNet[2] |

| Solubility | Insoluble in water, soluble in nonpolar organic solvents. | General Knowledge |

Synthesis and Purification

The synthesis of highly branched alkanes like this compound can be achieved through several established organic chemistry methodologies. A common and effective approach involves the use of Grignard reagents to form new carbon-carbon bonds.

Proposed Synthesis via Grignard Reaction

A plausible synthetic route to this compound involves the reaction of a Grignard reagent with a suitable ketone, followed by reduction of the resulting tertiary alcohol.

Experimental Workflow: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound via a Grignard reaction.

Detailed Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. 2-Bromobutane is added dropwise to initiate the formation of sec-butylmagnesium bromide. The reaction is maintained under an inert atmosphere.

-

Nucleophilic Addition: The solution of the Grignard reagent is cooled in an ice bath, and a solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred until the ketone is consumed.

-

Protonation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the intermediate alkoxide to form the tertiary alcohol, 2,3,3-trimethyl-4-heptanol.

-

Workup and Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Reduction of the Tertiary Alcohol: The crude tertiary alcohol is then reduced to the corresponding alkane. A classic method for this transformation is the use of concentrated hydroiodic acid and red phosphorus.

-

Purification: The final product, this compound, is purified by fractional distillation to remove any unreacted starting materials or byproducts.

Purification and Analysis

The purity of the synthesized this compound should be assessed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity of volatile organic compounds. A nonpolar capillary column is typically used for the separation of alkanes. The mass spectrum will confirm the molecular weight and provide a fragmentation pattern characteristic of the branched structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the connectivity of the protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.

Spectroscopic Characterization

The elucidation of the molecular structure of this compound relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent methylene and methyl groups. The signals for protons on carbons adjacent to the quaternary center will be deshielded relative to those further down the chain. Spin-spin coupling between adjacent protons will lead to complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. The chemical shifts will be indicative of the local electronic environment of each carbon. The quaternary carbon at the 3-position is expected to have a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained via electron ionization (EI), will exhibit characteristic fragmentation patterns for a branched alkane. The molecular ion peak (M⁺) at m/z = 142 may be of low abundance or absent altogether due to the facile cleavage at the branching points. The fragmentation will be dominated by the formation of stable carbocations resulting from the loss of alkyl radicals.

Expected Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be typical for a saturated alkane, showing the following characteristic absorption bands:

-

C-H stretching vibrations: Strong absorptions in the range of 2850-3000 cm⁻¹.

-

C-H bending vibrations: Absorptions for methyl (-CH₃) and methylene (-CH₂-) groups in the range of 1350-1480 cm⁻¹. The presence of a gem-dimethyl group on carbon 3 may give rise to a characteristic doublet in the C-H bending region.

Conclusion

The molecular structure of this compound, a non-chiral branched alkane, dictates its distinct physicochemical properties and spectroscopic behavior. While specific experimental data for this compound can be sparse, established principles of organic chemistry and spectroscopy allow for a detailed and accurate characterization. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of this and similar highly branched alkanes, which are of continued importance in both fundamental research and industrial applications.

References

- 1. This compound | C10H22 | CID 521417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry approach for identification of C10 derivatives from decalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,3-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling point and density of 2,3,3-trimethylheptane, offering insights into its fundamental physicochemical properties. As a highly branched alkane, understanding these characteristics is crucial for its application in various research and development contexts, including its potential use as a solvent, in fuel studies, or as a reference compound. This document delves into the theoretical basis of these properties, provides detailed experimental protocols for their determination, and outlines essential safety and handling procedures.

Core Physicochemical Properties of this compound

This compound (C₁₀H₂₂) is a saturated hydrocarbon with a molecular weight of 142.28 g/mol .[1][2][3] Its structure, featuring a heptane backbone with three methyl group substitutions, results in specific intermolecular interactions that dictate its physical properties. The boiling point and density are key parameters for its identification, purification, and application.

| Property | Value | Source |

| Boiling Point | 161.6 °C at 760 mmHg | [1] |

| 160 °C | [4] | |

| Density | 0.733 g/cm³ | [1] |

| Molecular Formula | C₁₀H₂₂ | [1][2][3] |

| Molecular Weight | 142.2817 g/mol | [1] |

| Flash Point | 43.8 °C | [1] |

| Refractive Index | 1.412 | [1] |

| Vapor Pressure | 2.94 mmHg at 25°C | [1] |

Causality of Physical Properties: The boiling point of an alkane is primarily determined by the strength of the van der Waals forces between its molecules. For alkanes, these are London dispersion forces, which increase with the surface area of the molecule. While this compound has a relatively high molecular weight, its highly branched structure reduces the surface area available for intermolecular contact compared to a straight-chain alkane like n-decane. This branching leads to weaker London dispersion forces and consequently a lower boiling point than n-decane (174 °C). The density of alkanes is also influenced by molecular packing. The irregular shape of branched alkanes can lead to less efficient packing in the liquid state, often resulting in lower densities compared to their linear isomers.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] A precise determination of the boiling point is indicative of the purity of the substance. For small sample volumes, the Thiele tube method is a convenient and accurate technique.[7]

Principle of the Thiele Tube Method

This method relies on trapping a small amount of the substance's vapor in an inverted capillary tube. As the sample is heated, the trapped air and vapor expand. Upon cooling, the vapor pressure inside the capillary decreases. When the external atmospheric pressure is equal to the vapor pressure inside the capillary, the liquid is drawn into the capillary tube. The temperature at which this occurs is the boiling point.[7]

Experimental Protocol

-

Apparatus Setup:

-

Securely clamp a Thiele tube to a retort stand.

-

Fill the Thiele tube with a high-boiling point liquid, such as mineral oil or silicone oil, to a level just above the side-arm.

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Place a small, sealed-end capillary tube, open end down, into the test tube containing the sample.

-

Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Boiling Point Determination:

-

As the liquid cools, the bubbling will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Record this temperature. For accuracy, it is advisable to repeat the determination.

-

Experimental Workflow Diagram

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Experimental Determination of Density

The density of a liquid is its mass per unit volume. It is an important physical property that can be used for identification and to assess purity. The density of a liquid can be determined accurately using a pycnometer or a vibrating tube densimeter.

Principle of Density Determination using a Pycnometer

A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. This design allows for the precise measurement of a known volume of liquid. The density is calculated by determining the mass of the liquid that fills the pycnometer.

Experimental Protocol

-

Calibration of the Pycnometer:

-

Thoroughly clean and dry the pycnometer.

-

Determine the mass of the empty, dry pycnometer (m₁).

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.

-

Insert the stopper and ensure the capillary is filled and there are no air bubbles.

-

Wipe the outside of the pycnometer dry and determine its mass (m₂).

-

Calculate the volume of the pycnometer (V) using the density of the reference liquid (ρ_ref) at the measurement temperature: V = (m₂ - m₁) / ρ_ref.

-

-

Measurement of Sample Density:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature as the calibration.

-

Insert the stopper, ensuring the capillary is filled and there are no air bubbles.

-

Wipe the outside of the pycnometer dry and determine its mass (m₃).

-

Calculate the mass of the this compound sample: m_sample = m₃ - m₁.

-

Calculate the density of the this compound (ρ_sample): ρ_sample = m_sample / V.

-

Synthesis and Safe Handling

Synthesis

The synthesis of specific, highly branched alkanes like this compound requires controlled synthetic routes to avoid the formation of isomeric mixtures. Direct Friedel-Crafts alkylation of alkanes is generally not a suitable method due to carbocation rearrangements that lead to a complex mixture of products.[8] More reliable methods include:

-

Grignard Reactions: The reaction of a suitable Grignard reagent with a ketone, followed by dehydration and hydrogenation, can provide a specific branched alkane.[8]

-

Michael Additions: This method can also be adapted for the synthesis of highly branched alkanes.[8]

The final product should be purified, for instance by distillation, and its identity and purity confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Safe Handling and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[9][10][11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[10][11]

-

Ventilation: Use only in a well-ventilated area, such as a fume hood.[10][11]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[10][11][12] In case of fire, use carbon dioxide, dry chemical, or foam to extinguish.[10][11]

-

Handling: Avoid breathing vapors. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11][12] Ground and bond containers and receiving equipment to prevent static discharge.[10][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10][11]

References

- 1. This compound | 52896-93-2 [chemnet.com]

- 2. This compound | C10H22 | CID 521417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [stenutz.eu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Thermochemical Properties of 2,3,3-Trimethylheptane

Abstract

This technical guide provides a comprehensive overview of the key thermochemical data for this compound (C₁₀H₂₂), a branched-chain alkane. Aimed at researchers, chemical engineers, and professionals in drug development and materials science, this document synthesizes available data on its standard enthalpy of formation, enthalpy of combustion, ideal gas heat capacity, and standard molar entropy. Beyond presenting numerical values, this guide delves into the state-of-the-art experimental and computational methodologies used for their determination, emphasizing the principles of scientific integrity, causality in experimental design, and the importance of self-validating protocols.

Introduction: The Significance of Alkane Thermochemistry

Thermochemical data are the bedrock of chemical process design, safety analysis, and molecular modeling. For branched alkanes such as this compound, these properties are critical for applications ranging from fuel formulation and combustion engine design to understanding intermolecular forces in non-polar pharmaceutical excipients. The arrangement of atoms in an isomer directly influences its energetic stability and reactivity.[1] For instance, the degree of branching affects an alkane's octane rating and its heat of combustion, with more branched isomers generally exhibiting greater stability.[1] Accurate thermochemical values for enthalpy, entropy, and heat capacity are indispensable for calculating reaction equilibria, predicting reaction spontaneity, and designing safe, efficient industrial processes. This guide provides a focused examination of these crucial parameters for this compound.

Compound Identification

To ensure clarity and precision, the subject of this guide is identified by its key chemical descriptors.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₁₀H₂₂ | NIST[1] |

| CAS Registry No. | 52896-93-2 | NIST[1] |

| Molecular Weight | 142.2817 g/mol | NIST[1] |

| InChIKey | QACXEXNKLFWKLK-UHFFFAOYSA-N | NIST[1] |

Core Thermochemical Data

The following table summarizes the most pertinent thermochemical properties for this compound at standard conditions (298.15 K and 1 bar). It is crucial to note that while some data are derived from critically evaluated datasets, others are based on well-established computational estimation methods due to a scarcity of direct experimental measurements for this specific isomer.

| Property | Symbol | Value | Units | Source & Methodology |

| Std. Enthalpy of Formation (gas) | ΔfH°(g) | -263.76 | kJ/mol | Cheméo; Joback Method (Calculated)[3] |

| Std. Enthalpy of Combustion (liquid) | ΔcH°(l) | -6599.5 | kJ/mol | Calculated via Hess's Law* |

| Ideal Gas Heat Capacity | C_p,_gas | Temperature Dependent | J/mol·K | NIST / TRC Web Thermo Tables[4] |

| Standard Molar Entropy (gas) | S°(g) | Temperature Dependent | J/mol·K | NIST / TRC Web Thermo Tables[4] |

*Note on Enthalpy of Combustion: This value was calculated using the Joback-estimated ΔfH°(g) and the standard enthalpies of formation for CO₂(g) (-393.52 kJ/mol) and H₂O(l) (-285.83 kJ/mol) from the NIST WebBook.[5][6] The calculation assumes the complete combustion of liquid this compound to gaseous carbon dioxide and liquid water.

The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) provides critically evaluated, temperature-dependent data for the ideal gas heat capacity and standard molar entropy of this compound over a wide temperature range (200 K to 1500 K).[4] Researchers requiring high-precision data for modeling or process simulation are directed to this authoritative source.

Methodologies for Thermochemical Data Determination

The values presented above are determined through rigorous experimental techniques or sophisticated computational models. Understanding these methods is key to appreciating the data's validity and limitations.

Experimental Protocol: Oxygen Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is the cornerstone of experimental thermochemistry for organic compounds. It is determined using an oxygen bomb calorimeter, a self-validating system designed for high precision.

Causality Behind Experimental Choices:

-

Constant Volume: The "bomb" is a constant-volume vessel. This ensures that the heat measured corresponds directly to the change in internal energy (ΔU). The enthalpy change (ΔH) is then calculated from ΔU.

-

High-Pressure Oxygen: A surplus of pure oxygen (~30 atm) is used to guarantee complete and rapid combustion, preventing the formation of side products like carbon monoxide that would invalidate the results.

-

Isoperibol Calorimeter: The bomb is submerged in a precisely measured quantity of water in an insulated container (the "jacket"). The temperature rise of the water is measured, and the jacket temperature is kept constant, allowing for a quantifiable heat exchange correction (Newton's law of cooling), which is essential for accuracy.

Step-by-Step Methodology:

-

Sample Preparation: A precise mass (typically ~1 gram) of high-purity this compound is placed in a quartz crucible. A fusible wire (e.g., nickel-chromium) is positioned to touch the sample.

-

Calorimeter Assembly: A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion condenses to a liquid state, which is the standard final state for this measurement.

-

Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to approximately 30 atm.

-

System Equilibration: The sealed bomb is placed in the calorimeter's water bath. The entire system is allowed to reach thermal equilibrium, with the water temperature being monitored by a high-resolution thermometer (e.g., a platinum resistance thermometer) to establish a stable initial baseline.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the wire. The temperature of the water bath is recorded at short intervals before, during, and after the combustion event until a stable final temperature is reached and the cooling curve is established.

-

Calibration: The heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a certified standard reference material with a known heat of combustion, most commonly benzoic acid. This calibration is critical for converting the measured temperature change into an energy value and serves as a primary validation of the instrument's performance.

-

Calculation: The total heat released is calculated from the corrected temperature change and the calorimeter constant. Corrections are applied for the heat of ignition from the wire and for the formation of minor byproducts like nitric acid (from residual N₂). The result is then normalized by the moles of the sample to yield the standard enthalpy of combustion.

Diagram of the Bomb Calorimetry Workflow A simplified workflow illustrating the key stages of determining the enthalpy of combustion.

Caption: Workflow for Bomb Calorimetry Experiment.

Computational Protocol: Ab Initio Calculations

With the advancement of computational chemistry, thermochemical properties can be predicted with high accuracy, especially when experimental data are unavailable. Isodesmic reactions are a powerful technique for calculating the standard enthalpy of formation.

Causality Behind Computational Choices:

-

Isodesmic Reaction Scheme: This approach minimizes errors from theoretical calculations. An isodesmic reaction is one in which the number and type of chemical bonds on the reactant side are identical to those on the product side. This structural conservation leads to a significant cancellation of systematic errors in the computed electronic energies, yielding a more accurate reaction enthalpy.

-

High-Level Theory: Methods like Gaussian-4 (G4) or Complete Basis Set (CBS) theories are employed. These are composite methods that approximate a very high-level calculation by combining results from several lower-level calculations, providing a balance of accuracy and computational feasibility.

Step-by-Step General Workflow:

-

Structure Optimization: The 3D molecular geometry of this compound and all other species in the chosen isodesmic reaction are optimized using a robust method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

-

Single-Point Energy Calculation: A higher-level, more accurate single-point energy calculation is performed on the optimized geometries using a method like G4 or CBS-QB3.

-

Isodesmic Reaction Design: A balanced hypothetical reaction is constructed. For this compound, a possible reaction is:

-

This compound + 5 CH₄ → 3 C(CH₃)₄ + CH₃CH₂CH₃ + CH₃CH₂CH₂CH₃

-

-

Enthalpy Calculation: The enthalpy of reaction (ΔrH°) at 298.15 K is calculated by summing the computed total enthalpies (electronic energy + thermal correction) of the products and subtracting the sum for the reactants.

-

Derivation of ΔfH°: The target molecule's enthalpy of formation is derived using Hess's Law:

-

ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants)

-

The ΔfH° values for the other, simpler molecules in the reaction (e.g., methane, neopentane) are taken from highly accurate experimental data, allowing for the algebraic solution of ΔfH° for this compound.

-

This computational approach provides a reliable pathway to thermochemical data, validated by the internal consistency of the isodesmic reaction scheme and the use of experimentally grounded reference compounds.

Conclusion

This guide has presented the core thermochemical data for this compound, highlighting both computationally estimated and database-derived values. The standard enthalpy of formation is estimated to be -263.76 kJ/mol, leading to a calculated standard enthalpy of combustion of approximately -6599.5 kJ/mol. Critically evaluated, temperature-dependent data for ideal gas heat capacity and standard molar entropy are available through the NIST/TRC databases. A thorough understanding of the underlying experimental and computational methodologies, such as oxygen bomb calorimetry and isodesmic reaction calculations, is essential for the confident application of this data in scientific and industrial contexts.

References

2,3,3-Trimethylheptane safety and hazards information

An In-depth Technical Guide to the Safety and Hazards of 2,3,3-Trimethylheptane

Introduction to this compound

This compound is a saturated aliphatic hydrocarbon with the chemical formula C10H22 and a molecular weight of 142.28 g/mol .[1][2] Its structure consists of a seven-carbon heptane chain with three methyl group substituents. As a member of the alkane family, it is a colorless liquid and is likely used as an organic solvent for extraction, separation, and dilution of other organic compounds, or as a component in fuels due to its high calorific value and flammability.[3] The limited specific toxicological and safety data available for this compound necessitates a thorough evaluation of its potential hazards based on its chemical properties and data from isomeric and structurally related compounds. This guide provides a comprehensive overview of the known and anticipated safety considerations for researchers, scientists, and drug development professionals handling this compound.

Section 1: Hazard Identification and Classification

Likely GHS Hazard Classification:

-

Flammable Liquids, Category 3 (H226): Based on the flashpoint of its isomer 2,3,5-trimethylheptane (41.9°C), it is expected to be a flammable liquid and vapor.[4][5]

-

Aspiration Hazard, Category 1 (H304): If swallowed, it may be fatal if it enters the airways.[4]

-

Skin Irritation, Category 2 (H315): May cause skin irritation upon prolonged or repeated contact.[6]

-

Specific Target Organ Toxicity - Single Exposure, Category 3 (H336): Vapors may cause drowsiness or dizziness.[6]

Caption: Anticipated GHS hazard classification for this compound.

Section 2: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Understanding these properties is crucial for assessing its behavior and potential hazards in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C10H22 | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][7] |

| CAS Number | 52896-93-2 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | ~157-159 °C | [3] |

| Density | ~0.74 g/mL | [3] |

| Flash Point | ~41.9 °C (estimated from isomer) | [5] |

| Vapor Pressure | 3.48 mmHg at 25°C (for isomer) | [5] |

| Solubility | Soluble in organic solvents (alcohols, ethers) | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.859 (calculated) | [7] |

Section 3: Safe Handling and Storage Protocols

Due to its flammability and potential health hazards, strict adherence to safety protocols during handling and storage is imperative.

Experimental Protocol: Safe Handling Workflow

-

Preparation and Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

-

Ignition Source Control:

-

Personal Protective Equipment (PPE):

-

Don appropriate PPE before handling the substance (see Section 4 for details).

-

-

Dispensing and Use:

-

When transferring the liquid, pour slowly to minimize splashing and vapor generation.

-

Keep containers tightly closed when not in use.[4]

-

-

Post-Handling:

-

Wash hands thoroughly with soap and water after handling.

-

Decontaminate the work area and any equipment used.

-

Caption: A generalized workflow for the safe handling of this compound.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

-

Store separately from incompatible materials such as oxidizing agents and strong acids.[3][4]

-

The storage area should be designed for flammable liquids.

Section 4: Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[9][10]

-

Skin Protection:

-

Respiratory Protection:

-

If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[5]

-

Section 5: Emergency Response Procedures

Prompt and correct response to emergencies such as spills, fires, or personnel exposure is crucial.

First Aid Measures

-

Inhalation: Move the individual to fresh air.[4][8] If breathing is difficult, administer oxygen.[8] Seek medical attention if symptoms persist.[8][12]

-

Skin Contact: Immediately remove all contaminated clothing.[4][8] Flush the affected skin with plenty of water and soap.[4] Seek medical attention if irritation develops or persists.[4][8]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[4][13]

-

Ingestion: Do NOT induce vomiting due to the high risk of chemical aspiration into the lungs, which can be fatal.[4] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.[4][12]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[4]

-

Specific Hazards: The liquid and its vapor are flammable.[4] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[4] Containers may rupture violently if exposed to heat.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Immediately evacuate the area and remove all ignition sources.[4] Ensure adequate ventilation. Avoid breathing vapors and contact with skin or eyes.[4]

-

Containment and Cleaning:

-

For small spills, absorb with an inert material such as vermiculite, sand, or earth.

-

Place the contaminated material into a suitable, labeled container for hazardous waste disposal.[4]

-

For large spills, dike the area to prevent spreading.

-

Caption: Workflow for responding to an accidental release of this compound.

Section 6: Toxicological Profile

Specific toxicological data for this compound is not available. However, based on information from similar aliphatic hydrocarbons, the following effects can be anticipated:

-

Acute Toxicity: Inhalation of high concentrations of vapors may cause central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, headache, and incoordination.[3][14]

-

Aspiration Toxicity: As previously noted, this is a significant hazard. Swallowing the liquid can lead to it entering the lungs, causing chemical pneumonitis, which can be fatal.[4][15]

-

Skin and Eye Irritation: Direct contact may cause mild to moderate skin and eye irritation.[6][14]

-

Chronic Toxicity: Long-term exposure information is not available, but repeated skin contact may lead to dermatitis due to the defatting action of the solvent.

Given the lack of specific data, it is prudent to handle this compound with the assumption that it carries these risks and to minimize all routes of exposure.

References

- 1. This compound | C10H22 | CID 521417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 2,3,3-trimethyl- [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. Heptane, 2,3,3-trimethyl- (CAS 52896-93-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. epa.gov [epa.gov]

- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. aksci.com [aksci.com]

- 14. 3,3,5-Trimethylheptane - Hazardous Agents | Haz-Map [haz-map.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Unlocking the Potential of Branched Alkanes: A Technical Guide for Advanced Research

Introduction: Beyond the Linear Chain

Branched alkanes, hydrocarbons featuring alkyl side chains attached to a principal carbon backbone, represent a significant and multifaceted area of chemical research.[1][2] While their linear counterparts have long been foundational to our understanding of organic chemistry, the unique physicochemical properties imparted by branching open a vast landscape of specialized applications.[3][4][5] Their compact molecular structure reduces intermolecular forces, leading to lower boiling points and altered viscosity compared to straight-chain isomers of the same molecular weight.[4][6][7] This guide provides an in-depth exploration of key research areas for branched alkanes, offering technical insights and actionable protocols for researchers, scientists, and drug development professionals. We will delve into their synthesis, characterization, and their burgeoning roles in sustainable energy, advanced materials, and perhaps most surprisingly, cutting-edge pharmaceutical applications.

Core Research Areas and Methodologies

This guide is structured to provide a comprehensive overview of the most promising research avenues for branched alkanes, from their creation to their application.

Advanced Synthesis and Catalysis

The controlled synthesis of branched alkanes with specific architectures is paramount to unlocking their full potential. Research in this area is largely focused on catalytic processes that enhance efficiency and selectivity.

a. Catalytic Hydroisomerization of n-Alkanes

A cornerstone of the petroleum industry, catalytic hydroisomerization is the process of converting linear alkanes into their branched isomers to improve fuel quality, specifically the octane number.[8] This process is also crucial for producing high-performance lubricants.

Mechanism of Action: The reaction typically proceeds via a bifunctional catalyst containing both metal and acid sites.[9][10] The n-alkane is first dehydrogenated on a metal site (e.g., platinum) to form an alkene. This alkene then migrates to an acidic site (e.g., a zeolite) where it is protonated to form a carbenium ion intermediate.[9][11] This intermediate can then undergo skeletal rearrangement to a more stable branched carbenium ion, which is subsequently hydrogenated back to a branched alkane on a metal site.[9][10]

Experimental Protocol: Hydroisomerization of n-Heptane

This protocol outlines a typical laboratory-scale hydroisomerization of n-heptane, a common model compound.

Materials:

-

n-Heptane (99% purity)

-

Bifunctional catalyst (e.g., 0.5 wt% Pt on a ZSM-5 zeolite support)

-

High-purity hydrogen gas

-

High-purity nitrogen gas (for catalyst activation)

-

Fixed-bed catalytic reactor system with temperature and pressure controls

-

Gas chromatograph with a flame ionization detector (GC-FID) for product analysis

Procedure:

-

Catalyst Activation:

-

Load the catalyst into the fixed-bed reactor.

-

Purge the system with nitrogen gas at a flow rate of 50 mL/min for 30 minutes to remove air and moisture.

-

Activate the catalyst by heating to 450°C under a hydrogen flow of 40 mL/min for 3 hours.[12]

-

-

Reaction:

-

Cool the reactor to the desired reaction temperature (e.g., 250-350°C).[12]

-

Introduce n-heptane into the reactor using a high-pressure liquid pump at a specific weight hourly space velocity (WHSV), for instance, 2 h⁻¹.[12]

-

Maintain a constant hydrogen-to-heptane molar ratio (e.g., 6:1) and system pressure (e.g., 10 bar).

-

-

Product Collection and Analysis:

-

Cool the reactor effluent to condense the liquid products.

-

Collect liquid samples at regular intervals.

-

Analyze the product distribution using GC-FID to determine the conversion of n-heptane and the selectivity towards different branched isomers.

-

Logical Relationship of Hydroisomerization

Caption: Catalytic hydroisomerization pathway.

b. Synthesis of Branched Biofuels

The production of biofuels from renewable resources is a critical area of research to mitigate climate change. Branched alkanes are highly desirable as biofuels due to their high octane ratings and improved cold-flow properties.[13]

Biosynthetic Pathways: Microorganisms can be engineered to produce branched-chain biofuels from fatty acid intermediates.[14] This often involves leveraging and modifying existing metabolic pathways, such as amino acid biosynthesis, to generate branched precursors that are then converted to alkanes.

Experimental Workflow: Microbial Production of Branched Alkanes

-

Strain Engineering: Introduce and/or overexpress genes encoding for enzymes in the desired biosynthetic pathway in a suitable host organism (e.g., E. coli). This may include enzymes for branched-chain keto acid synthesis and subsequent conversion to aldehydes and then alkanes.

-

Fermentation: Cultivate the engineered microbial strain in a bioreactor with a suitable carbon source (e.g., glucose).

-

Extraction: After a set fermentation period, extract the biofuels from the culture medium using an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced branched alkanes.

Workflow for Branched Biofuel Production

Caption: Experimental workflow for microbial biofuel production.

Characterization and Analysis

Accurate characterization of branched alkanes is crucial for both fundamental research and quality control in industrial applications.

a. Gas Chromatography (GC)

GC is the primary technique for separating and quantifying branched alkane isomers.

Experimental Protocol: GC Analysis of Alkane Isomers

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column with a non-polar stationary phase (e.g., DB-5ms).

Procedure:

-

Sample Preparation: Dilute the alkane mixture in a suitable solvent (e.g., hexane) to an appropriate concentration.[15]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Separation: Employ a temperature program to separate the isomers based on their boiling points and interaction with the stationary phase. A typical program might start at 40°C and ramp up to 300°C.

-

Detection and Quantification: The FID detects the eluting compounds. The retention time is used for isomer identification (by comparison with standards), and the peak area is used for quantification.

b. Mass Spectrometry (MS)

Coupled with GC, MS provides structural information for isomer identification through analysis of fragmentation patterns.

Fragmentation Patterns of Branched Alkanes:

-

Preferred Cleavage at Branch Points: Fragmentation is more likely to occur at the site of branching, leading to the formation of more stable secondary or tertiary carbocations.[16]

-

Loss of the Largest Substituent: The largest alkyl group at a branch point is often preferentially eliminated as a radical.[16]

-

Characteristic Ion Series: The mass spectra of alkanes show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups.[17][18]

Applications in Pharmaceutical Sciences

A particularly exciting and rapidly developing research area is the application of branched alkanes and related structures in drug development and delivery.

a. Squalane in Pharmaceutical Formulations and Vaccine Adjuvants

Squalane, a fully saturated and highly branched alkane (2,6,10,15,19,23-hexamethyltetracosane), is a widely used excipient in pharmaceutical ointments and creams due to its excellent emulsifying properties and high compatibility with other ingredients.[19][20] Its biocompatibility and moisturizing properties are also highly valued.[20]

Crucially, squalene (the unsaturated precursor to squalane) is a key component in several vaccine adjuvants, such as MF59.[7][21][22] These oil-in-water emulsions enhance the immune response to antigens.[22][23] Squalane's stability and biocompatibility make it an ideal component for such formulations.[22]

b. Branched-Chain Lipids in Drug Delivery

Synthetic lipids incorporating branched hydrocarbon chains are being investigated for their potential to improve the stability and efficacy of lipid nanoparticles (LNPs) for drug delivery. Branching can enhance the fluidity and lipophilicity of the lipid bilayer, leading to more stable LNPs. These advanced LNP formulations can be used to encapsulate and deliver a wide range of therapeutic agents, from small molecules to nucleic acids.

Logical Pathway for LNP Drug Delivery

Caption: Branched-chain lipids in LNP-mediated drug delivery.

Advanced Materials Science

The unique molecular architecture of branched alkanes and polymers derived from them offers significant advantages in the design of advanced materials.

a. Branched Polymers

The introduction of branching into a polymer backbone can dramatically alter its properties, leading to materials with enhanced toughness, altered viscosity, and improved processability.[12][17][24] Highly branched or "hyperbranched" polymers have a high concentration of chain ends, which can be functionalized for specific applications.[17]

Applications of Branched Polymers:

-

Enhanced Material Toughness: The incorporation of branched polymer additives can significantly improve the fracture toughness of both soft and rigid materials.[15]

-

High-Performance Coatings and Membranes: The unique rheological properties of branched polymers make them suitable for advanced coatings and separation membranes.[17]

-

Petrochemical Industry: Branched polymers are used as oil displacement agents, demulsifiers, and viscosity reducers in the petrochemical industry.[24]

b. Phase Change Materials (PCMs)

Alkanes are excellent candidates for PCMs due to their high latent heat of fusion.[25][26] They can store and release large amounts of thermal energy during their solid-liquid phase transition. While n-alkanes are commonly used, the use of branched alkanes and their mixtures allows for the fine-tuning of melting points for specific thermal energy storage applications.[19][27]

c. High-Performance Lubricants

Branched alkanes are crucial components of high-performance synthetic lubricants. Their irregular shape disrupts the formation of highly ordered, high-friction layers under pressure, which can occur with linear alkanes.[20] This leads to lower friction and improved wear protection in demanding applications.

Quantitative Data Summary

The following table summarizes key physicochemical properties of selected C5-C10 alkane isomers, illustrating the impact of branching.

| Alkane | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Pentane | C₅H₁₂ | 36.1 | -130 | 0.626 |

| Isopentane (2-Methylbutane) | C₅H₁₂ | 27.7 | -160 | 0.620 |

| Neopentane (2,2-Dimethylpropane) | C₅H₁₂ | 9.5 | -16.6 | 0.613 |

| n-Hexane | C₆H₁₄ | 69 | -95 | 0.659 |

| 2-Methylpentane | C₆H₁₄ | 60.3 | -154 | 0.653 |

| n-Octane | C₈H₁₈ | 125 | -57 | 0.703 |

| Isooctane (2,2,4-Trimethylpentane) | C₈H₁₈ | 99.3 | -107.4 | 0.692 |

| n-Decane | C₁₀H₂₂ | 174 | -30 | 0.730 |

Data compiled from various sources.[1][28]

Future Research Directions and Conclusion

The field of branched alkane research is dynamic and expanding. Future investigations will likely focus on:

-

Precision Synthesis: Developing catalysts and synthetic methods for the precise control of branching patterns to create alkanes with tailored properties.

-

Sustainable Feedstocks: Expanding the range of renewable feedstocks for the production of branched biofuels and chemicals.

-

Advanced Drug Delivery Systems: Designing novel branched-chain lipids for targeted and responsive drug delivery systems.

-

Smart Materials: Exploring the use of branched alkanes and polymers in the development of "smart" materials with tunable properties.

References

- 1. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. whitman.edu [whitman.edu]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. stackoverflow.com [stackoverflow.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Squalene Adjuvants in Vaccines | Shark Allies [sharkallies.org]

- 10. dot | Graphviz [graphviz.org]

- 11. reddit.com [reddit.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. shimadzu.co.uk [shimadzu.co.uk]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. From Sharks to Yeasts: Squalene in the Development of Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. From Sharks to Yeasts: Squalene in the Development of Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ozbiosciences.com [ozbiosciences.com]

- 24. DOT Language | Graphviz [graphviz.org]

- 25. Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Alkane-based eutectic phase change materials doped with carbon nanomaterials - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01377D [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: A Robust Synthetic Pathway for High-Purity 2,3,3-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade guide to the synthesis of 2,3,3-trimethylheptane, a highly branched alkane. The synthesis of specific, structurally defined alkanes is crucial for various applications, including as reference compounds in analytical chemistry and as building blocks in medicinal chemistry. Direct methods like Friedel-Crafts alkylation are unsuitable for producing specific isomers due to carbocation rearrangements that yield complex mixtures[1]. This guide details a reliable, two-stage synthetic pathway that offers high regioselectivity and purity. The core strategy involves the construction of a tertiary alcohol intermediate, 2,3,3-trimethyl-2-heptanol, via a Grignard reaction, followed by its reductive deoxygenation to the target alkane. We present two effective protocols for the final reduction step, offering flexibility based on available reagents and desired reaction conditions.

Introduction and Strategic Overview

The synthesis of highly branched alkanes like this compound (C₁₀H₂₂) presents a unique challenge in organic chemistry. The goal is to construct a precise carbon skeleton while avoiding the isomerization common in many alkylation procedures. Our selected strategy circumvents these issues by first building a stable, oxygenated precursor—a tertiary alcohol—whose carbon framework matches the target alkane. This alcohol is then deoxygenated in a subsequent step.

This pathway is divided into two primary stages:

-

Stage 1: Grignard-Mediated C-C Bond Formation. We will synthesize the tertiary alcohol, 2,3,3-trimethyl-2-heptanol. This is achieved through the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to the carbonyl group of a ketone, specifically 3,3-dimethyl-2-heptanone[2][3][4]. The Grignard reaction is a powerful and versatile tool for creating new carbon-carbon bonds with excellent control[5].

-

Stage 2: Reductive Deoxygenation. The hydroxyl group of the tertiary alcohol is removed to yield the final alkane. Direct reduction of tertiary alcohols can be challenging. We will detail two robust methods:

This application note provides the underlying chemical principles, detailed experimental protocols, and characterization data to enable researchers to successfully synthesize and verify high-purity this compound.

Stage 1: Synthesis of 2,3,3-Trimethyl-2-heptanol via Grignard Reaction

The foundational step of this synthesis is the creation of the C₁₀ carbon skeleton in the form of a tertiary alcohol. The reaction between 3,3-dimethyl-2-heptanone and methylmagnesium bromide provides a direct and efficient route to the required 2,3,3-trimethyl-2-heptanol intermediate.

Principle and Rationale

The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), features a highly polarized carbon-magnesium bond, rendering the methyl group strongly nucleophilic and basic[3][8]. The carbonyl carbon of 3,3-dimethyl-2-heptanone is electrophilic due to the electronegativity of the oxygen atom. The Grignard reagent's nucleophilic carbon attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol[3].

Caption: Grignard reaction workflow for alcohol synthesis.

Experimental Protocol: Synthesis of 2,3,3-Trimethyl-2-heptanol

Note: All glassware must be flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents react vigorously with water[8].

Materials:

-

Magnesium turnings

-

Bromomethane (or solution in diethyl ether)

-

3,3-Dimethyl-2-heptanone

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Preparation of Methylmagnesium Bromide:

-

In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of bromomethane in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously (indicated by bubbling and gentle reflux). If it does not, gentle warming with a water bath may be required.

-

Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/black solution is the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 3,3-dimethyl-2-heptanone in an equal volume of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 20°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. The organic layer (ether) contains the product.

-

Separate the layers. Extract the aqueous layer twice with small portions of diethyl ether.

-

Combine all organic extracts and dry over anhydrous MgSO₄.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

The crude product, 2,3,3-trimethyl-2-heptanol, can be purified by vacuum distillation.

-

Stage 2: Reductive Deoxygenation to this compound

With the tertiary alcohol in hand, the final step is to remove the hydroxyl group. We present two effective methods for this transformation.

Method A: Direct Catalytic Reduction

Principle: This modern approach utilizes a catalytic amount of a Lewis acid, Indium(III) chloride (InCl₃), in the presence of a hydrosilane, such as chlorodiphenylsilane, as the hydride source. This system is highly effective for the deoxygenation of secondary and tertiary alcohols while leaving many other functional groups untouched[9][10]. The reaction is thought to proceed via activation of the alcohol by the Lewis acid, followed by hydrosilylation and subsequent C-O bond cleavage.

Caption: Workflow for direct catalytic deoxygenation.

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve the 2,3,3-trimethyl-2-heptanol in an appropriate anhydrous solvent (e.g., dichloromethane or dichloroethane).

-

Add a catalytic amount of InCl₃ (typically 5-10 mol%).

-

Add chlorodiphenylsilane (approximately 1.5-2.0 equivalents) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers over MgSO₄, filter, and concentrate via rotary evaporation.

-

Purify the resulting this compound by fractional distillation.

Method B: Two-Step Reduction via Tosylate Intermediate

Principle: This classic and highly reliable method first converts the alcohol's poorly-leaving hydroxyl group into an excellent leaving group, tosylate (-OTs)[7]. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then readily displaced by a hydride ion (H⁻) from a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an Sₙ2 reaction to yield the alkane[6].

Caption: Two-step deoxygenation via a tosylate intermediate.

Protocol:

-

Step 1: Tosylation

-

Dissolve the 2,3,3-trimethyl-2-heptanol in pyridine and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) in portions, keeping the temperature below 5°C.

-

Stir the mixture in the ice bath for several hours or overnight in a refrigerator.

-

Pour the reaction mixture into cold dilute hydrochloric acid (HCl) to neutralize the pyridine.

-

Extract the product with diethyl ether. Wash the ether layer with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude tosylate. This intermediate is often used directly in the next step without further purification.

-

-

Step 2: Reduction

-

Caution: LiAlH₄ is a highly reactive reagent that reacts violently with water. Handle with extreme care under an inert atmosphere.

-

In a separate flame-dried flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Dissolve the crude tosylate from the previous step in anhydrous ether/THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

-